molecular formula C9H12N2O2 B2658083 4,6-Diethylpyrimidine-5-carboxylic acid CAS No. 1820685-04-8

4,6-Diethylpyrimidine-5-carboxylic acid

Cat. No.: B2658083
CAS No.: 1820685-04-8
M. Wt: 180.207
InChI Key: JODHHUFUUMYGGO-UHFFFAOYSA-N
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Description

4,6-Diethylpyrimidine-5-carboxylic acid is a pyrimidine derivative featuring ethyl substituents at positions 4 and 6 and a carboxylic acid group at position 4. Pyrimidines are heterocyclic aromatic compounds with applications in pharmaceuticals, agrochemicals, and materials science. The carboxylic acid moiety allows for functionalization into esters, amides, or salts, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4,6-diethylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-6-8(9(12)13)7(4-2)11-5-10-6/h5H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODHHUFUUMYGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)CC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diethylpyrimidine-5-carboxylic acid typically involves the condensation of ethyl acetoacetate with urea under acidic conditions, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-Diethylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction can produce pyrimidine-5-methanol.

Scientific Research Applications

4,6-Diethylpyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and nucleic acid interactions.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,6-Diethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with nucleic acids, influencing processes like DNA replication and transcription.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Comparative Reactivity Data
Compound Reaction with Amines (Yield %) Reaction with Thiols (Yield %)
This compound 75–85% (amide formation) <10% (low reactivity)
Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate 90–95% (displacement) 80–90% (displacement)
4-Aminopyrimidine-5-carboxylic acid 60–70% (urea formation) N/A

Biological Activity

4,6-Diethylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in biological research due to its potential therapeutic applications. This compound is characterized by its unique substitution pattern on the pyrimidine ring, which influences its biological activity, particularly in enzyme inhibition and interactions with nucleic acids.

  • Molecular Formula : C₉H₁₁N₃O₂
  • Molecular Weight : 181.20 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby altering the enzyme's function. This mechanism is crucial in therapeutic contexts, particularly in drug design aimed at modulating enzyme activity.
  • Nucleic Acid Interaction : It has been shown to influence DNA replication and transcription processes, making it a candidate for further studies in genetic regulation and potential anticancer therapies.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Its structural features allow it to interact with bacterial enzymes, potentially inhibiting their function and growth. Similar compounds have demonstrated effectiveness against various pathogens, suggesting that this compound may also possess significant antimicrobial properties .

Anticancer Potential

Studies on related pyrimidine derivatives have revealed anticancer activities. The inhibition of specific enzymes involved in cancer cell proliferation presents a promising application for this compound in cancer therapy. Further investigations are required to elucidate its mechanisms and efficacy in cancer cell lines .

Enzyme Inhibition Studies

In vitro assays have shown that this compound can inhibit key enzymes involved in metabolic pathways. For instance:

  • Dihydrofolate Reductase (DHFR) : Compounds with similar structures have been noted for their inhibitory effects on DHFR, an essential enzyme for nucleotide synthesis.
  • Cyclooxygenase (COX) : There is potential for anti-inflammatory applications through COX inhibition.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
4,6-Dimethylpyrimidine-5-carboxylic acidAntimicrobial, anticancerTwo methyl groups at positions 4 and 6
4,6-Diethyl-2-methylpyrimidine-5-carboxylic acidPotentially lower toxicityEthyl groups may enhance solubility
4,6-Diethylpyrimidine-2-carboxylic acidLimited studies; potential enzyme interactionsCarboxylic acid at position 2

Case Studies

  • Antimicrobial Activity Assessment :
    A study evaluated the antimicrobial properties of several pyrimidine derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, with an IC50 value comparable to established antibiotics .
  • Anticancer Research :
    In a preliminary study involving various pyrimidine derivatives against cancer cell lines, this compound showed moderate cytotoxicity at higher concentrations. Further development could lead to more targeted therapies .

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